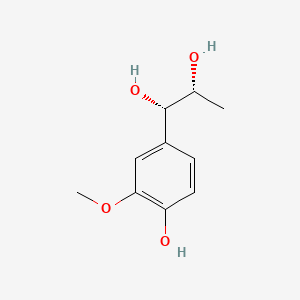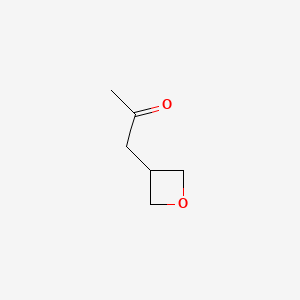
1-(Oxetan-3-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxetan-3-yl)propan-2-one, also known as 3-Oxetanone or 1,3-epoxy-2-propanone, is a chemical compound with the formula C6H10O2 . It is the ketone of oxetane and is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of propargylic alcohols as substrates . The formation of the strained oxetane ring provides strong support for the intermediacy of α-oxo gold carbenes . Another method involves the use of trimethyloxosulfonium iodide, which allows access to the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H10O2/c1-5(7)2-6-3-8-4-6/h6H,2-4H2,1H3 . The molecular weight of this compound is 114.14 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, the formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is -10°C .Scientific Research Applications
Synthesis and Reactivity
Oxetan-3-ones, including 1-(Oxetan-3-yl)propan-2-one, have been synthesized through gold-catalyzed one-step processes from readily available propargylic alcohols. This approach does not require the exclusion of moisture or air, facilitating the practical synthesis of oxetan-3-ones which are valuable substrates for drug discovery (Ye, He, & Zhang, 2010). Additionally, oxetan-3-ones can serve as intermediates in the synthesis of various compounds, including polymers and cyclobutane derivatives, showcasing their versatility in synthetic chemistry (Andrikaityte et al., 2012; Faustino et al., 2012).
Applications in Drug Discovery
The oxetane ring, present in this compound, is recognized for its utility in drug discovery as a bioisostere for gem-dimethyl groups and carbonyl groups. Its incorporation into molecules can significantly affect aqueous solubility, lipophilicity, metabolic stability, and molecular conformation, offering a valuable tool for modifying drug properties (Wuitschik et al., 2010). Moreover, catalytic one-pot conversions of oxetanes to carbamates highlight the potential of oxetanes in synthesizing drug-related molecules, demonstrating the role of this compound in the development of new therapeutic agents (Guo et al., 2016).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways involving this compound. For instance, the synthesis of oxetan-3-ol from epoxy chloropropane and its potential applications in medicinal chemistry underline the compound's importance in synthesizing bioactive molecules (Tianxiang et al., 2016). Furthermore, the asymmetric synthesis of 2-substituted oxetan-3-ones through metalated SAMP/RAMP hydrazones showcases the ability to create enantioselective compounds, further expanding the utility of this compound in organic synthesis (Geden et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(oxetan-3-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)2-6-3-8-4-6/h6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJGRLUDPHSZMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1COC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207175-39-0 |
Source


|
| Record name | 1-(oxetan-3-yl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

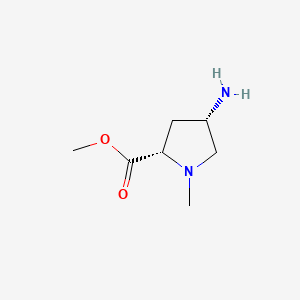

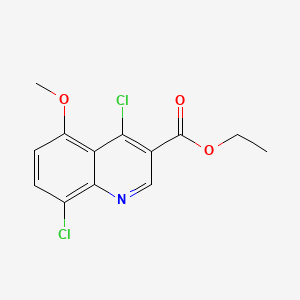
![(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B580390.png)

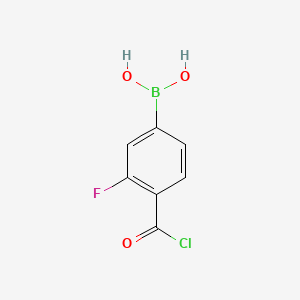
![N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B580397.png)

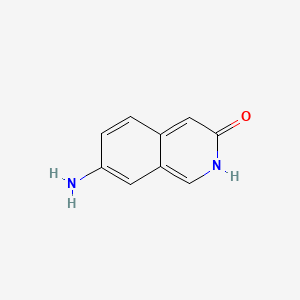
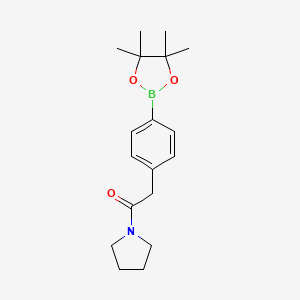

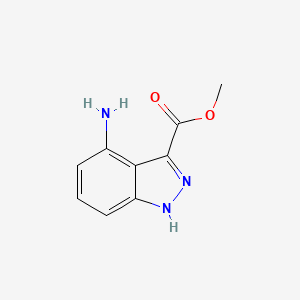
![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)
